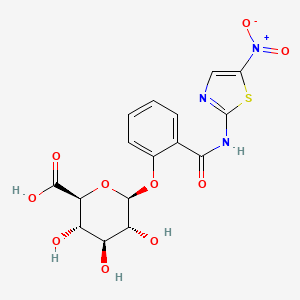
Tizoxanide glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tizoxanide glucuronide is a metabolite of tizoxanide, which itself is an active metabolite of nitazoxanide. Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent. This compound is formed through the process of glucuronidation, primarily in the liver and intestines . This compound plays a significant role in the metabolism and elimination of nitazoxanide in humans and other species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tizoxanide glucuronide is synthesized through the glucuronidation of tizoxanide. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to tizoxanide . The reaction typically occurs in the liver and intestines, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant human UGT enzymes, such as UGT1A1 and UGT1A8, which have shown high glucuronidation abilities . The reaction conditions are optimized to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tizoxanide glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, resulting in the formation of this compound .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as the glucuronic acid donor and UGT enzymes as catalysts . The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature.
Major Products Formed
The major product formed from the glucuronidation of tizoxanide is this compound . This compound is more water-soluble than its precursor, facilitating its excretion from the body.
Wissenschaftliche Forschungsanwendungen
Tizoxanide glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and elimination of nitazoxanide in humans and other species.
Drug Development: Investigating the role of UGT enzymes in drug metabolism and potential drug-drug interactions.
Antiparasitic and Antiviral Research: Assessing the efficacy of nitazoxanide and its metabolites in treating various infections
Analytical Chemistry: Developing and validating analytical methods for the quantification of tizoxanide and its metabolites in biological samples.
Wirkmechanismus
Tizoxanide glucuronide exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, disrupting the energy metabolism in anaerobic microbes . This mechanism is similar to that of its precursor, nitazoxanide, which also induces lesions in cell membranes and depolarizes mitochondrial membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide and tizoxanide glucuronide, with broad-spectrum antiparasitic and antiviral activity.
Tizoxanide: The active metabolite of nitazoxanide, which undergoes glucuronidation to form this compound.
Metronidazole: An antiparasitic and antibacterial agent with a similar mode of action but different chemical structure.
Uniqueness
This compound is unique in its role as a major metabolite of nitazoxanide, contributing to its pharmacokinetics and therapeutic effects . Unlike metronidazole, this compound retains activity against metronidazole-resistant strains of certain parasites .
Eigenschaften
CAS-Nummer |
296777-75-8 |
|---|---|
Molekularformel |
C16H15N3O10S |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11+,12-,15+/m0/s1 |
InChI-Schlüssel |
UJTOVSZPBVTOMC-QKZHPOIUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


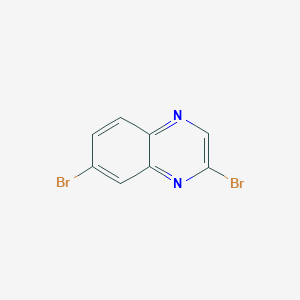

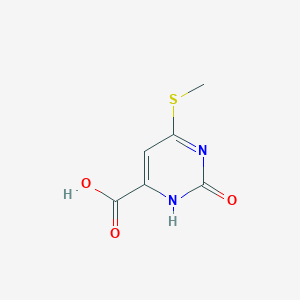
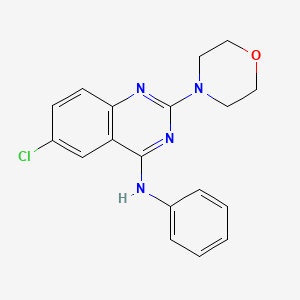
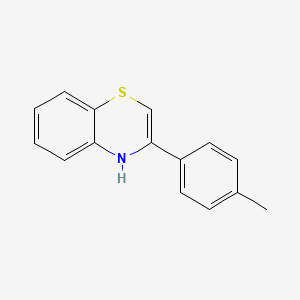
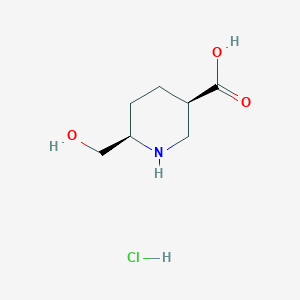
![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
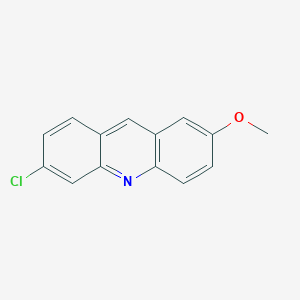
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
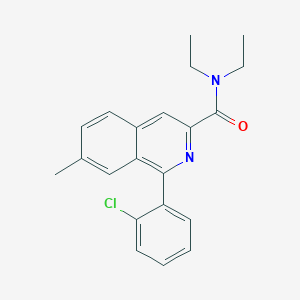
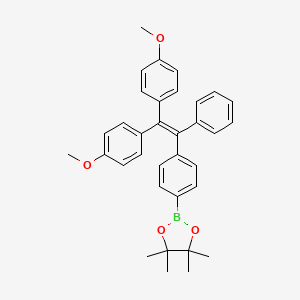
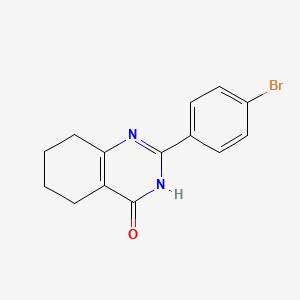
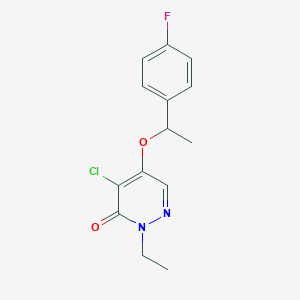
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
